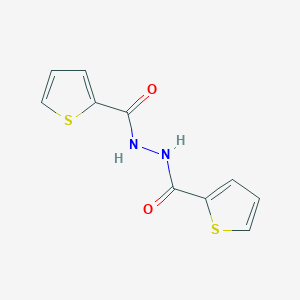

N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide involves various methods, including hydrazinolysis of N-acyl urea or active esters. These reactions lead to the formation of the desired hydrazide compound .

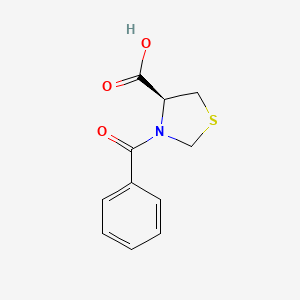

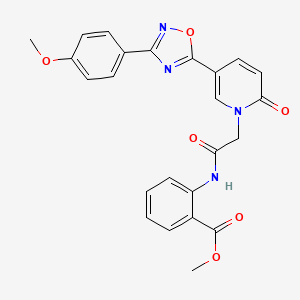

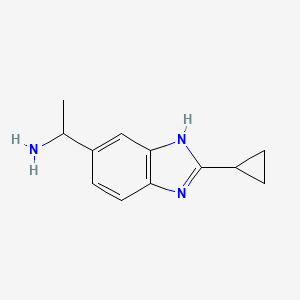

Molecular Structure Analysis

The molecular structure of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide consists of two thiophene rings connected by a carbonyl group (C=O) and a hydrazide functional group (–NH–NH2). The compound’s linear formula is C10H8N2O2S2 . For a visual representation, refer to the chemical structure .

Chemical Reactions Analysis

N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide can participate in various chemical reactions, including coupling reactions and olefinations. Additionally, it serves as a substrate for further functionalization and derivatization .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anticancer Applications

N-acylhydrazones containing thiophene nuclei have been identified as a new class of anticancer compounds. A study found several compounds in this series exhibiting cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment (Cardoso et al., 2017).

Antimicrobial and Antifungal Activities

Compounds derived from N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide have shown promising antimicrobial and antifungal activities. Studies have synthesized and characterized various derivatives, reporting moderate to good activity against microorganisms (Makwana & Naliapara, 2014) (Cakmak et al., 2022).

Chemical Structure and Properties

The structural characterization of these compounds is crucial for understanding their potential applications. Studies have focused on X-ray diffraction, spectroscopic techniques, and elemental analyses to determine the structure and chemical activity parameters of these compounds (Li, Zhang, & Jian, 2010) (Al‐Zaqri et al., 2020).

Synthesis and Catalysis

Research has also delved into the synthesis and catalytic applications of these compounds. For example, the cobalt-catalyzed direct C-H/N-H functionalization of thiophene-2-carbohydrazides to create thiophene-fused pyridones demonstrates their utility in synthetic chemistry (Zhao et al., 2020).

Biological Interactions and Applications

These compounds have also been studied for their interactions with biological systems. For instance, N-glycosyl-thiophene-2-carboxamides were synthesized and assessed for their effects on different cell types, indicating their potential biomedical applications (Rawe et al., 2006).

Propiedades

IUPAC Name |

N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S2/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h1-6H,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFFEXPCHQWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)

![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)

![N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2911096.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)

![4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2911108.png)